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Compound of Interest

Compound Name: Ethyl (E)-2-hexenoate

Cat. No.: B075292

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Ethyl (E)-2-
hexenoate, a key fragrance and flavor compound. The following sections detail its nuclear
magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering
a comprehensive resource for identification, characterization, and quality control.

Spectroscopic Data Summary

The structural characterization of Ethyl (E)-2-hexenoate is achieved through a combination of
spectroscopic techniques. The data presented below has been compiled from various spectral
databases and literature sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the
molecule.

1H NMR (Proton NMR) Data

The *H NMR spectrum reveals the number of chemically distinct protons, their local electronic
environment, and their proximity to other protons.
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~6.97 dt 1H =CH-
~5.81 dt 1H =CH-
~4.18 q 2H -O-CHa-
~2.20 qd 2H -CH2-C=
~1.48 sextet 2H -CH2-
~1.28 t 3H -O-CH2-CHs
~0.92 t 3H -CH2-CHs

dt = doublet of triplets, q = quartet, gd = quartet of doublets, t = triplet

13C NMR (Carbon-13 NMR) Data

The 13C NMR spectrum indicates the number of chemically non-equivalent carbon atoms and

their respective chemical environments.

Chemical Shift (6) ppm Carbon Type Assignment

~166.5 C=0 Ester Carbonyl

~149.5 =CH- Olefinic Carbon

~121.2 =CH- Olefinic Carbon

~60.1 -O-CHz- Methylene Carbon (Ester)
~34.4 -CHz- Methylene Carbon

~21.2 -CHz- Methylene Carbon

~14.3 -CHs Methyl Carbon (Ethyl Ester)
~13.7 -CHs Methyl Carbon (Hexyl Chain)
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Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on the absorption

of infrared radiation at specific frequencies.

Wavenumber (cm—?) Bond Functional Group
~2965 C-H stretch Alkane

~1725 C=0 stretch a,B-Unsaturated Ester
~1655 C=C stretch Alkene

~1170 C-O stretch Ester

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule, aiding in its identification. The data below was obtained via electron ionization

(ED).
mlz Relative Intensity (%) Possible Fragment
142 5 [M]* (Molecular lon)
113 20 [M - C2Hs]*
97 100 (Base Peak) [M - OC2Hs]*
69 55 [CsHa]*
41 60 [CsHs]*

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:
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Accurately weigh approximately 5-20 mg of Ethyl (E)-2-hexenoate for tH NMR or 20-50 mg
for 13C NMR.

Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g.,
chloroform-d, CDCIs) in a clean, dry vial.

Gently vortex or sonicate the mixture to ensure complete dissolution.

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a standard 5
mm NMR tube to remove any particulate matter.

Cap the NMR tube securely.

IH NMR Spectroscopy Protocol:

Insert the prepared NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity and resolution.

Acquire the *H NMR spectrum using standard acquisition parameters for a small organic
molecule. A sufficient number of scans should be averaged to obtain a good signal-to-noise
ratio.

Process the raw data by applying a Fourier transform, phase correction, and baseline
correction.

Integrate the signals and determine the chemical shifts relative to a reference standard (e.g.,
tetramethylsilane, TMS, at O ppm).

13C NMR Spectroscopy Protocol:
» Follow the same sample preparation and initial spectrometer setup as for *H NMR.

e Acquire the 13C NMR spectrum using a standard proton-decoupled pulse sequence.
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A larger number of scans will be required compared to *H NMR due to the lower natural
abundance and sensitivity of the 13C nucleus.

Process the data similarly to the *H NMR spectrum to obtain the final chemical shift values.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from
the sample spectrum.

Place a small drop of liquid Ethyl (E)-2-hexenoate directly onto the center of the ATR
crystal, ensuring complete coverage of the crystal surface.

FTIR Spectroscopy Protocol:

Lower the ATR press to ensure good contact between the sample and the crystal.
Acquire the IR spectrum over the desired range (typically 4000-400 cm~1).
Average a sufficient number of scans (e.g., 16 or 32) to achieve a high-quality spectrum.

The instrument software will automatically subtract the background spectrum from the
sample spectrum.

Identify and label the major absorption peaks.

Mass Spectrometry (MS)

Sample Introduction and lonization (Gas Chromatography-Mass Spectrometry - GC-MS):

Prepare a dilute solution of Ethyl (E)-2-hexenoate in a volatile organic solvent (e.g.,
dichloromethane or hexane).

Inject a small volume (e.g., 1 uL) of the solution into the GC inlet.
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o The sample is vaporized and separated on a suitable GC column (e.g., a nonpolar or
medium-polarity column).

e As the compound elutes from the GC column, it enters the mass spectrometer's ion source.

e Inthe ion source, the molecules are bombarded with high-energy electrons (typically 70 eV)
to induce ionization and fragmentation (Electron lonization - El).

Mass Analysis and Detection:

o The resulting positively charged ions (the molecular ion and fragment ions) are accelerated
into the mass analyzer (e.g., a quadrupole).

e The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

» The detector records the abundance of each ion at a specific m/z value, generating the mass
spectrum.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic characterization of
an organic compound like Ethyl (E)-2-hexenoate.
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Spectroscopic Analysis Workflow for Ethyl (E)-2-hexenoate

Ethyl (E)-2-hexenoate Sample

Spectroscop Techniques

NMR Spectroscopy IR Spectroscopy Mass Spectrometry

Information Obtained

\4 \4 \4
Carbon-Hydrogen Framework Functional Groups Molecular Weight
(Connectivity, Environment) (C=0, C=C, C-0) & Fragmentation Pattern

Data Analysis & S;ucture Elucidation

Integrate Spectroscopic Data

:

Propose Chemical Structure

:

Confirm Structure of
Ethyl (E)-2-hexenoate

Click to download full resolution via product page

¢ To cite this document: BenchChem. [Spectroscopic Profile of Ethyl (E)-2-hexenoate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[https://Iwww.benchchem.com/product/b075292#spectroscopic-data-of-ethyl-e-2-hexenoate-
nmr-ir-ms]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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and industry. Email: info@benchchem.com
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